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Quetiapine-d4 Fumarate

Cat. No.: B1147234
CAS No.: 1331636-50-0
M. Wt: 503.6
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Description

Significance of Isotopic Labeling in Pharmaceutical Sciences

Isotopic labeling, the process of replacing an atom in a molecule with its isotope, is a cornerstone of modern pharmaceutical research. musechem.comsimsonpharma.com It provides an unparalleled method for tracking the journey of a drug through a biological system, a process essential for understanding its absorption, distribution, metabolism, and excretion (ADME). clearsynth.comchemicalsknowledgehub.com Both stable isotopes, like deuterium (B1214612) (²H) and carbon-13 (¹³C), and radioactive isotopes, such as tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C), are employed. musechem.comrroij.com The choice of isotope depends on the research question, with stable isotopes offering significant safety advantages as they are not radioactive. rroij.com

The replacement of a lighter isotope with a heavier one can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). portico.orgwikipedia.org This effect is particularly pronounced when the bond to the isotope is broken in the rate-determining step of the reaction. researchgate.net The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. nih.gov Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate. portico.orgnih.gov

In pharmaceutical research, the deuterium KIE is particularly relevant to drug metabolism, much of which is mediated by cytochrome P450 (CYP) enzymes. nih.govnih.gov If a C-H bond is cleaved during a rate-limiting metabolic step, substituting that hydrogen with deuterium can significantly slow down the metabolism of the drug. portico.orgresearchgate.net This principle has been explored since the 1960s to enhance the metabolic stability of drug candidates. researchgate.netnih.gov

Deuterium's stability and its mass difference from hydrogen make it an excellent tracer for mechanistic and pharmacokinetic studies. musechem.comrroij.com In tracer studies, a deuterated compound is administered, and its path and transformation within the body are monitored using sensitive analytical techniques like mass spectrometry. clearsynth.comnih.gov This allows researchers to precisely track the ADME profile of a drug, identify its metabolites, and understand its lifecycle in the body. simsonpharma.commetsol.com

Furthermore, because deuterium labeling does not significantly alter a molecule's shape or biological activity, it is invaluable for elucidating reaction mechanisms without disrupting the system under investigation. scispace.com This has made deuterated compounds, including Quetiapine-d4 Fumarate (B1241708), essential tools in drug discovery and preclinical development. nih.gov

Overview of the Parent Compound, Quetiapine (B1663577) Fumarate, in Research Contexts

Quetiapine is a dibenzothiazepine derivative recognized as an atypical antipsychotic. nih.govpsychiatrist.com In preclinical research, it has been studied for its interactions with a wide array of neurotransmitter receptors, including serotonin, dopamine (B1211576), histamine, and adrenergic receptors. psychiatrist.comnih.govucla.edu Its binding profile, particularly its transient interaction with dopamine D2 receptors, is similar to that of clozapine (B1669256) and is thought to contribute to its atypical properties. nih.govpsychiatrist.com

Animal models and in vitro studies have been instrumental in characterizing its pharmacological profile. nih.gov Research indicates that quetiapine and its primary active human metabolite, norquetiapine, modulate several key neurotransmitter systems. nih.govnih.gov Preclinical studies have also explored its potential neuroprotective properties, showing, for instance, that it can reduce stress-induced decreases in brain-derived neurotrophic factor (BDNF) in animal models. psychiatrist.com Furthermore, research has investigated its effects on oligodendrocyte proliferation and maturation, suggesting a potential role in myelin repair. researchgate.net These research findings highlight Quetiapine's complex mechanism of action, which is mediated through its effects on multiple receptors and signaling pathways. nih.gov

Rationale for Deuteration of Quetiapine in Academic and Preclinical Research

The deuteration of quetiapine to create Quetiapine-d4 Fumarate is primarily driven by the need for a reliable analytical tool in research settings. The strategic placement of deuterium atoms provides a stable, heavy-isotope-labeled version of the parent compound that is ideal for use as an internal standard in quantitative bioanalysis. clearsynth.comcore.ac.uk

The primary advantage of using this compound in research is its function as an internal standard for mass spectrometry-based quantification. clearsynth.comresolvemass.ca In techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound added in a known quantity to a sample to correct for variations during sample processing and analysis. scioninstruments.comtexilajournal.com

A deuterated internal standard is considered the gold standard because it is chemically almost identical to the analyte (the non-deuterated drug) and thus behaves very similarly during extraction, chromatography, and ionization. scioninstruments.comtexilajournal.com However, its higher mass allows it to be distinguished from the analyte by the mass spectrometer. clearsynth.com This co-elution and similar ionization behavior help to compensate for matrix effects—where other components in a biological sample can suppress or enhance the ionization of the analyte—leading to more accurate and precise quantification. clearsynth.comtexilajournal.com

While deuteration can be used to intentionally slow metabolism (the "deuterium switch" approach), the primary role of compounds like this compound is to serve as a high-fidelity analytical standard, ensuring the reliability of pharmacokinetic and metabolic data generated in preclinical studies. nih.gov This improved analytical precision is crucial for accurately characterizing the behavior of the parent drug, Quetiapine Fumarate, in complex biological systems. resolvemass.ca

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name 2-[2-(4-benzo[b] musechem.comsimsonpharma.combenzothiazepin-6-ylpiperazin-1-yl)ethoxy]-1,1,2,2-tetradeuterioethanol;(E)-but-2-enedioic acid PubChem nih.gov
Molecular Formula C₂₅H₂₉N₃O₆S PubChem nih.gov
Molecular Weight 503.6 g/mol PubChem nih.gov

| CAS Number | 1185247-12-4 | PubChem nih.gov |

Table 2: Applications of Isotopic Labeling in Pharmaceutical Research

Application Area Description Key Isotope(s) Research Benefit
Metabolic Profiling Tracing the metabolic pathways of a drug to identify its metabolites. simsonpharma.com ¹⁴C, ³H, ²H Understanding drug transformation and identifying potentially active or toxic metabolites. simsonpharma.com
Pharmacokinetic (PK) Studies Quantifying the absorption, distribution, metabolism, and excretion (ADME) of a drug. clearsynth.commetsol.com ²H, ¹³C Determining key parameters like half-life and bioavailability. rroij.com
Mechanism of Action Studies Elucidating how a drug interacts with its biological target. scispace.commusechem.com ²H, ³H Providing insights at the molecular level without altering the compound's fundamental properties. scispace.commusechem.com
Quantitative Bioanalysis Serving as an internal standard for accurate measurement in complex biological samples. scioninstruments.com ²H Improving precision and accuracy of analytical methods like LC-MS by correcting for matrix effects. clearsynth.comtexilajournal.com

| Metabolic Stability Enhancement | Slowing the rate of metabolism at specific sites in a molecule. juniperpublishers.comportico.org | ²H | Potentially improving a drug's pharmacokinetic profile by leveraging the kinetic isotope effect. nih.gov |

Properties

CAS No.

1331636-50-0

Molecular Formula

C₂₅H₂₅D₄N₃O₆S

Molecular Weight

503.6

Synonyms

2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethanol-d4 (2E)-2-Butenedioate; 

Origin of Product

United States

Synthetic Methodologies and Deuterium Incorporation in Quetiapine D4 Fumarate

Chemical Synthesis Pathways for Quetiapine (B1663577) Fumarate (B1241708) Precursors

The synthesis of Quetiapine Fumarate, and by extension its deuterated isotopologue, involves the preparation of key precursors. The core structure is dibenzo[b,f]thiazepin-11(10H)-one, which is then functionalized and coupled with a side chain.

A common industrial synthesis of the dibenzo[b,f]thiazepin-11(10H)-one intermediate begins with the reaction of o-nitrochlorobenzene and thiophenol. This is followed by a series of reactions including hydrogenation of the nitro group, cyclization, and chlorination to yield an activated intermediate. An alternative one-pot synthesis for Dibenzo[b,f]thiazepin-11[10H]-one has been described starting from 2-(phenylthio)aniline, which offers high yield and purity.

The subsequent step involves the introduction of the side chain. One method reacts 11-chlorodibenzo[b,f]-thiazepine with 1-(2-hydroxyethoxyethyl)piperazine in the presence of a base. The resulting quetiapine base is then converted to its fumarate salt.

Optimization of Intermediate Syntheses

The table below summarizes various synthetic approaches for a key intermediate, Dibenzo[b,f]thiazepin-11[10H]-one.

Starting MaterialKey ReagentsReported Advantages
o-Nitrochlorobenzene and thiophenolIron powder (for hydrogenation)Established industrial route
2-(Phenylthio)anilineTriphosgene, Methanesulfonic acidHigh yield (>99% purity), one-pot synthesis
Thiosalicylic acid--

Industrial Production Methods and Academic Variants

Industrial production of quetiapine fumarate often employs robust and scalable synthetic routes. One patented method involves the chlorination of dibenzo[b,f]thiazepin-11-[10H]ketone followed by reaction with N-[2-(2-hydroxyethoxy)ethyl]piperazine. Academic research has explored variations to improve efficiency and reduce costs, such as one-pot procedures that minimize the isolation of intermediates. These academic variants often focus on novel catalysts or reaction conditions to achieve higher yields and purities.

Strategies for Site-Specific Deuterium (B1214612) Introduction into the Quetiapine Scaffold

The "-d4" designation in Quetiapine-d4 Fumarate indicates the presence of four deuterium atoms. Based on commercially available standards, these deuterium atoms are located on the ethoxyethanol portion of the side chain, specifically as 2-(2-(4-(Dibenzo[b,f]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethan-1,1,2,2-d4-1-ol. The introduction of deuterium is therefore achieved through the synthesis and use of a deuterated precursor for the side chain.

Deuteration Through Isotopic Exchange Reactions

While direct isotopic exchange on the final quetiapine molecule is challenging due to the complexity of the structure, isotopic exchange reactions can be employed to prepare the deuterated starting materials. For example, deuterated ethylene glycol (ethylene glycol-d4) can be synthesized and then used to build the deuterated side chain. Catalytic H-D exchange reactions using deuterium oxide (D2O) as the deuterium source are a common method for preparing such deuterated building blocks.

Utilization of Deuterated Solvents and Reagents in Synthesis

The most direct strategy for the synthesis of this compound involves the use of a deuterated precursor for the side chain. A plausible synthetic route for the deuterated side chain, 1-(2-hydroxyethoxyethyl-d4)piperazine, would start from commercially available deuterated ethylene glycol (ethylene glycol-d4). This can be reacted with ethylene oxide under controlled conditions to produce deuterated diethylene glycol, which can then be further modified to introduce the piperazine moiety. Alternatively, deuterated 2-(2-chloroethoxy)ethanol can be synthesized and subsequently reacted with piperazine.

The general synthetic scheme would be as follows:

Synthesis of deuterated 2-(2-hydroxyethoxy)ethanol (diethylene glycol-d4): This can be achieved by the reaction of ethylene glycol-d4 with ethylene oxide.

Conversion to a reactive intermediate: The deuterated diol can be converted to a more reactive species, such as 2-(2-chloroethoxy)ethanol-d4.

Coupling with piperazine: The deuterated intermediate is then reacted with piperazine to form the deuterated side chain.

Coupling with the dibenzothiazepine core: Finally, the deuterated piperazine derivative is reacted with 11-chlorodibenzo[b,f]-thiazepine to yield Quetiapine-d4.

Salt formation: The Quetiapine-d4 base is then reacted with fumaric acid to produce this compound.

Optimization of Deuteration Yields and Isotopic Purity

Achieving high deuteration yields and isotopic purity is crucial for the utility of this compound as an internal standard.

Optimization of the deuteration yield involves careful control of reaction conditions during the synthesis of the deuterated precursor. This includes the choice of catalyst, reaction temperature, and the stoichiometry of the deuterating agent. For catalytic H-D exchange reactions, the efficiency of the catalyst and the residence time can significantly impact the degree of deuterium incorporation.

Isotopic purity refers to the percentage of molecules that contain the desired number of deuterium atoms at the specified positions. High isotopic purity is essential to avoid interference in mass spectrometry-based analyses. Achieving high isotopic purity requires the use of highly enriched deuterated starting materials and purification techniques that can separate isotopologues. Techniques such as chromatography (e.g., HPLC) and crystallization are employed to purify the final product and enhance its isotopic purity. The isotopic enrichment is typically confirmed using analytical techniques like mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

ParameterMethodConsiderations
Deuteration Yield Catalytic H-D exchange, Use of deuterated precursorsCatalyst selection, reaction time, temperature, stoichiometry
Isotopic Purity High-purity deuterated starting materials, PurificationUse of highly enriched D2O or other deuterium sources, HPLC, crystallization
Purity Analysis Mass Spectrometry, NMR SpectroscopyConfirmation of deuterium incorporation and location, quantification of isotopic enrichment

Advanced Spectroscopic Characterization for Deuteration Confirmation

To confirm the successful synthesis of this compound and to verify the precise location and level of deuterium incorporation, a suite of advanced spectroscopic techniques is employed. These methods are essential for structural elucidation and ensuring the isotopic purity of the final compound. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Site Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the exact sites of deuteration within a molecule. globalresearchonline.net In ¹H NMR spectroscopy, the signal intensity is directly proportional to the number of hydrogen nuclei. globalresearchonline.net Therefore, the substitution of hydrogen with deuterium at a specific position in the molecule results in the disappearance or significant reduction of the corresponding signal in the ¹H NMR spectrum.

For Quetiapine Fumarate, the proton signals have been well-documented. chemicalbook.comresearchgate.net By comparing the ¹H NMR spectrum of the synthesized this compound with that of the non-deuterated standard, chemists can pinpoint the locations of the deuterium atoms. For example, if deuteration occurs on the ethoxyethanol chain, the signals corresponding to those protons would be absent in the spectrum of the deuterated compound. synzeal.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the structural assignments of both the deuterated and non-deuterated compounds. globalresearchonline.net

Proton (¹H) Typical Chemical Shift (ppm) for Quetiapine Expected Observation for Quetiapine-d4 (ethoxyethanol deuteration)
Aromatic Protons6.8 - 7.5No change
Piperazine Protons2.6 - 3.7No change
Ethoxyethanol Protons3.6 - 4.2Signals absent or significantly reduced
Fumarate Protons~6.5No change

This table is illustrative. Actual chemical shifts can vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Composition Assessment

High-Resolution Mass Spectrometry (HRMS) is a critical technique for verifying the molecular weight of this compound and assessing its isotopic purity. almacgroup.com HRMS can distinguish between molecules with very small mass differences, allowing for the accurate determination of the number of deuterium atoms incorporated. nih.gov

The molecular weight of Quetiapine is 383.51 g/mol , and with the addition of four deuterium atoms, the molecular weight of the free base increases to approximately 387.5 g/mol . synzeal.com HRMS analysis provides a high-resolution mass-to-charge ratio (m/z) of the molecule, which can confirm this mass increase. Furthermore, the technique can be used to quantify the isotopic enrichment by analyzing the relative intensities of the peaks corresponding to the deuterated and non-deuterated species. almacgroup.com This allows for the determination of the percentage of molecules that have been successfully deuterated. Tandem mass spectrometry (MS/MS) can also be used to fragment the molecule, and the masses of the resulting fragments can provide additional confirmation of the location of the deuterium labels. nih.gov

Ion Expected Monoisotopic Mass (m/z) for Quetiapine Expected Monoisotopic Mass (m/z) for Quetiapine-d4
[M+H]⁺ (Free Base)~384.15~388.17

This table presents theoretical monoisotopic masses for the protonated free base.

Infrared (IR) Spectroscopy for Structural Verification

The substitution of hydrogen with deuterium can cause a noticeable shift in the vibrational frequencies of the corresponding bonds. The C-D (carbon-deuterium) stretching and bending vibrations occur at lower frequencies (wavenumbers) than the C-H vibrations due to the heavier mass of deuterium. This shift can provide confirmatory evidence of successful deuteration. For instance, the C-H stretching vibrations typically appear around 2800-3000 cm⁻¹, whereas C-D stretching vibrations are expected at lower wavenumbers.

Functional Group/Bond Typical IR Absorption Range (cm⁻¹) for Quetiapine Fumarate
O-H StretchBroad peak ~3750
Aromatic C-H Stretch~3080
Aliphatic C-H Stretch~2880
Aromatic C=C Stretch~2380
C-N Stretch~1600
C-H Bend~1340
C-O-C Stretch~1030
Substituted Benzene Ring~791

Data sourced from available literature on Quetiapine Fumarate. researchgate.net The spectrum of the deuterated compound would be expected to show additional or shifted peaks corresponding to C-D vibrations.

Advanced Analytical Methodologies for Quetiapine D4 Fumarate Quantification and Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of Quetiapine-d4 Fumarate (B1241708), primarily due to its high sensitivity and selectivity. This is especially crucial when it is used as an internal standard for quantifying Quetiapine (B1663577) in complex biological matrices such as human plasma. nih.govnih.govresearchgate.net

The chromatographic separation of Quetiapine-d4 Fumarate is nearly identical to that of its non-deuterated counterpart. The goal of optimization is to achieve a symmetric peak shape, an appropriate retention time, and effective separation from other matrix components. semanticscholar.org Reversed-phase chromatography is the most common approach.

Key parameters that are optimized include:

Column: C18 columns are frequently employed for their ability to separate Quetiapine from its metabolites and other substances. nih.govnih.gov A typical column might have dimensions of 50 mm x 2.1 mm with 3.5 µm particles. nih.gov

Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution containing additives is common. nih.govsemanticscholar.org These additives, such as ammonium (B1175870) acetate (B1210297) and formic acid, help to improve peak shape and ionization efficiency in the mass spectrometer. nih.govsemanticscholar.org

Flow Rate: Flow rates are typically optimized for the specific column dimensions and particle size, with a common rate being around 0.4 mL/min. nih.gov

ParameterTypical ConditionSource(s)
Column Type Waters Xbridge C18, Luna C18 nih.govnih.gov
Column Dimensions 50mm x 2.1mm, 3.5µm nih.gov
Mobile Phase A Water with 10mM ammonium acetate and 0.1% formic acid nih.gov
Mobile Phase B Acetonitrile nih.gov
Elution Mode Gradient nih.gov
Flow Rate 0.4 mL/min nih.gov

For detection, a triple quadrupole mass spectrometer operating with an electrospray ionization (ESI) source in positive ion mode is standard. nih.govresearchgate.net The instrument is set to Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity by monitoring a specific precursor-to-product ion transition.

For Quetiapine, the most common transition is m/z 384.2 → 253.1. nih.govresearchgate.net Since Quetiapine-d4 has four deuterium (B1214612) atoms, its mass is increased by four atomic mass units. Therefore, the precursor ion for Quetiapine-d4 would be monitored at approximately m/z 388. The product ion may or may not shift depending on whether the deuterium labels are on the fragmented portion of the molecule. Instrument parameters such as collision energy and declustering potential are optimized to maximize the signal for the specific transition of the deuterated compound. core.ac.uk

CompoundPrecursor Ion (m/z)Product Ion (m/z)Source(s)
Quetiapine 384.1 / 384.2253.1 nih.govresearchgate.net
Quetiapine-d8 (Internal Standard) 392.3253.3 / 261.3 sci-hub.st
Quetiapine-d4 (Inferred) ~388Dependent on label position

Isotope Dilution Mass Spectrometry (IDMS) is a reference technique for achieving highly accurate and precise quantitative analysis. nih.govexlibrisgroup.com In this method, a known amount of this compound (the internal standard) is added to a sample containing an unknown amount of Quetiapine (the analyte).

Because the deuterated standard is chemically identical to the analyte, it experiences the same effects during sample preparation, chromatography, and ionization. nih.gov Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, an accurate and precise calculation of the analyte's concentration can be made, effectively correcting for experimental variability. exlibrisgroup.com This approach is fundamental to reliable quantification in pharmacokinetic and bioequivalence studies. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Applications

HPLC and its advanced version, UHPLC, are widely used for the analysis of Quetiapine Fumarate and its deuterated analogs, particularly for quality control in bulk drug and pharmaceutical formulations. orientjchem.orgderpharmachemica.com These methods often use UV detection.

A robust HPLC/UHPLC method must be validated according to established guidelines to ensure it is suitable for its intended purpose. derpharmachemica.com The validation process assesses several key performance characteristics:

Linearity: The method demonstrates linearity over a specified concentration range. For Quetiapine Fumarate, linear ranges have been established from 20-400 µg/mL and 50–150 μg/mL, with correlation coefficients (R²) typically exceeding 0.999. orientjchem.orgphmethods.net

Accuracy: Accuracy is determined by recovery studies, with results typically expected to be within 98-102%. Studies have shown mean recoveries for Quetiapine ranging from 99.74% to 100.32%. wisdomlib.org

Precision: Precision is assessed at different levels (repeatability, intermediate precision) and is expressed as the relative standard deviation (%RSD). For both intra-day and inter-day precision, %RSD values are typically well below 2%. derpharmachemica.comwisdomlib.org

Limits of Detection (LOD) and Quantification (LOQ): These parameters define the sensitivity of the method. For Quetiapine, LOD and LOQ values have been reported as 3.70 µg/mL and 12.35 µg/mL, respectively, in one method, and 0.03 µg/mL and 0.09 µg/mL in another. orientjchem.orgbrieflands.com

Specificity: Specificity is the ability of the method to measure the analyte accurately in the presence of other components, such as impurities, degradation products, or excipients. derpharmachemica.com This is often confirmed by analyzing stressed samples to ensure no interference with the main peak. scholarsresearchlibrary.com

Robustness: The method's reliability is tested by making small, deliberate changes to parameters like mobile phase composition, pH, and flow rate. The results should remain unaffected, with %RSD values staying within acceptable limits. derpharmachemica.combrieflands.com

Validation ParameterExample FindingSource(s)
Linearity Range 20-400 µg/mL orientjchem.org
Correlation Coefficient (R²) > 0.999 orientjchem.org
Accuracy (% Recovery) 99.74% - 100.32% wisdomlib.org
Precision (% RSD) < 2% derpharmachemica.com
LOD 0.03 µg/mL brieflands.com
LOQ 0.09 µg/mL brieflands.com

For quality control and stability testing, it is crucial that the analytical method can separate the main compound from any related substances, including impurities from synthesis and degradation products. scholarsresearchlibrary.com Such methods are termed "stability-indicating."

Separation is typically achieved on a C18 column using a gradient elution. scholarsresearchlibrary.comresearchgate.net The mobile phase often consists of a buffered aqueous phase and an organic modifier like acetonitrile. By adjusting the gradient profile, resolution between this compound and potential impurities can be optimized. The USP monograph for Quetiapine Fumarate outlines a method that ensures sufficient resolution between the active ingredient and known related compounds, such as Quetiapine related compound B and Quetiapine related compound G. waters.com Forced degradation studies, where the drug is exposed to acid, base, oxidation, heat, and light, are performed to demonstrate that all degradant peaks are successfully resolved from the main peak. scholarsresearchlibrary.comwaters.com

Other Chromatographic Techniques

Beyond standard HPLC, other chromatographic methods like Thin-Layer Chromatography (TLC) and Capillary Zone Electrophoresis (CZE) serve specific and complementary roles in the analysis of this compound and its related substances.

Thin-Layer Chromatography (TLC): TLC is a valuable technique for the separation and identification of quetiapine fumarate from its potential impurities and degradation products. researchgate.netijpsr.com This method is often used for preliminary purity checks due to its simplicity and speed. For instance, a validated HPTLC (High-Performance Thin-Layer Chromatography) method utilizes silica (B1680970) gel 60F-254 plates as the stationary phase. longdom.orgresearchgate.net A mobile phase, such as a mixture of toluene, 1,4-dioxane, and dimethylamine (B145610) (5:8:2, v/v/v), can effectively separate quetiapine from its related compounds. longdom.org Detection is typically carried out under UV light, allowing for the visualization and quantification of the separated spots. uran.ua

Capillary Zone Electrophoresis (CZE): CZE is a high-resolution separation technique that has been successfully applied to the analysis of quetiapine. nih.govnih.govresearchgate.net It offers high efficiency and short analysis times, making it suitable for impurity profiling. mdpi.com In a typical CZE method for quetiapine, an uncoated fused-silica capillary is used. nih.gov The separation is performed using a background electrolyte, such as a phosphate (B84403) buffer, at a specific pH. nih.govnih.gov This technique can effectively separate quetiapine from its metabolites and other structurally related impurities, which is critical for detailed characterization in research contexts. nih.gov

Role of this compound as an Internal Standard in Bioanalytical Methodologies

In preclinical and research sample analyses, this compound is invaluable as an internal standard (IS), especially in quantitative methods using mass spectrometry (MS). texilajournal.comresearchgate.net The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalysis for its ability to provide high accuracy and precision. researchgate.netwuxiapptec.com

The fundamental advantage of using a deuterated standard like this compound is that it is chemically and physically almost identical to the analyte (quetiapine), but it has a different mass-to-charge ratio (m/z) due to the presence of deuterium atoms. scioninstruments.com This mass difference allows the mass spectrometer to differentiate between the analyte and the IS.

Key roles and advantages include:

Correction for Matrix Effects : In complex biological matrices such as plasma or tissue homogenates, other compounds can interfere with the ionization of the analyte, causing ion suppression or enhancement. texilajournal.comclearsynth.com Since the deuterated IS co-elutes with the analyte and experiences the same matrix effects, the ratio of their signals remains constant, enabling accurate quantification. texilajournal.comscioninstruments.com

Compensation for Variability : this compound is added to samples at the beginning of the preparation process. This compensates for any loss of the analyte during extraction, handling, and injection, as both the analyte and the IS are affected equally. wuxiapptec.com

Improved Accuracy and Precision : By normalizing the analyte's response to that of the IS, variations in instrument performance and sample volume are corrected, leading to more reliable and reproducible results. scioninstruments.comnih.gov

The following table summarizes the typical use of this compound as an internal standard in a research setting.

ParameterDescription
Application Bioanalytical quantification of quetiapine
Context Preclinical pharmacokinetic and metabolic studies
Biological Matrix Human or animal plasma, serum, tissue homogenates
Primary Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Function Corrects for variability in sample preparation, matrix effects, and instrument response
Benefit Enhances accuracy, precision, and reliability of quantitative results

Preclinical Metabolic and Pharmacokinetic Investigations Utilizing Quetiapine D4 Fumarate

In Vitro Metabolic Stability Studies of Quetiapine-d4 Fumarate (B1241708)

In vitro metabolic stability assays are fundamental in early drug discovery to predict how a drug will be cleared from the body. These studies typically use liver fractions, such as hepatic microsomes, which are rich in drug-metabolizing enzymes.

The stability of Quetiapine-d4 Fumarate is assessed by incubating the compound with hepatic microsomes, primarily from rats or humans, and monitoring its depletion over time. The primary route of elimination for quetiapine (B1663577) is through hepatic metabolism, mainly mediated by the Cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal isoenzyme involved. psychiatrist.com

The strategic placement of deuterium (B1214612) atoms in Quetiapine-d4 can lead to a phenomenon known as the Kinetic Isotope Effect (KIE) . wikipedia.org A C-D bond is stronger and has a lower zero-point energy than a C-H bond, meaning more energy is required to break it. nih.gov If the deuterated position is a site of metabolic attack by CYP enzymes, the cleavage of the C-D bond will be slower than the corresponding C-H bond cleavage. nih.gov This results in a decreased rate of metabolism for the deuterated compound compared to its protio counterpart. acs.org

The magnitude of the KIE provides evidence that C-H bond cleavage is a rate-limiting step in the metabolic pathway. nih.govnih.gov By comparing the metabolic rates of Quetiapine and Quetiapine-d4 in microsomal assays, researchers can quantify this effect. A significant KIE suggests that deuteration at that specific site successfully protects the molecule from rapid metabolic breakdown, potentially leading to improved pharmacokinetic properties like a longer half-life. nih.govsimsonpharma.com

Table 1: Illustrative Comparison of Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Observed KIE (CLint Protio / CLint Deutero)
Quetiapine Fumarate2527.72.5
This compound62.511.1

Note: Data are hypothetical and for illustrative purposes to demonstrate the potential impact of the Kinetic Isotope Effect.

Deuterated analogs like Quetiapine-d4 are invaluable for elucidating the mechanisms of enzyme-catalyzed reactions. nih.gov The KIE is a powerful probe for determining which specific C-H bonds are broken during metabolism. nih.govnih.gov

When Quetiapine-d4 is incubated with CYP enzymes, a slowing of the reaction rate points directly to the site of deuteration as a key position for metabolic activity. nih.gov This information helps researchers:

Identify Sites of Metabolism: Pinpointing the exact atoms on the molecule that are targeted by metabolic enzymes.

Understand Reaction Pathways: Differentiating between various potential metabolic pathways (e.g., hydroxylation, N-dealkylation). For quetiapine, this could help distinguish the rates of formation for metabolites like 7-hydroxyquetiapine versus N-desalkylquetiapine. nih.gov

Characterize Enzyme Mechanisms: Providing insights into the transition state of the enzyme-substrate complex during the bond-breaking step. nih.gov

This mechanistic understanding is crucial for predicting potential drug-drug interactions and for designing new drug candidates with more favorable metabolic profiles. researchgate.net

Identification and Characterization of Quetiapine-d4 Metabolites

Following incubation in biological systems, identifying the resulting metabolites is essential to understand the complete biotransformation of a drug.

The primary analytical technique for identifying and quantifying drug metabolites in complex biological matrices like plasma, urine, or microsomal incubates is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . nih.govnih.gov This method offers high sensitivity and selectivity.

The process for profiling Quetiapine-d4 metabolites involves:

Sample Preparation: Metabolites are extracted from the biological matrix, often through liquid-liquid extraction or protein precipitation, to remove interfering substances. nih.govjfda-online.com

Chromatographic Separation: The extract is injected into a liquid chromatography system, which separates the parent drug (Quetiapine-d4) from its various metabolites based on their physicochemical properties.

Mass Spectrometric Detection: As the separated compounds exit the chromatograph, they are ionized and enter the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of each molecule, allowing for precise identification. Tandem mass spectrometry (MS/MS) further fragments the molecules to create a unique fragmentation pattern, which acts as a structural fingerprint for definitive identification. nih.gov

Validated LC-MS/MS methods have been developed for the simultaneous analysis of quetiapine and its major metabolites, such as N-desalkylquetiapine and 7-hydroxyquetiapine, in various biological fluids. nih.govnih.govresearchgate.net The use of a deuterated internal standard, such as Quetiapine-d8, is common in these assays to ensure accurate quantification. nih.gov

The use of stable isotope-labeled compounds like Quetiapine-d4 is a cornerstone of modern metabolic pathway elucidation. scispace.comscripps.edu Mass spectrometry can easily distinguish between deuterated and non-deuterated molecules due to their mass difference.

Quetiapine-d4 has a mass that is four daltons higher than its protio counterpart. When Quetiapine-d4 is metabolized, this +4 mass difference is retained in its metabolites, provided the deuterated part of the molecule is not cleaved off. This creates a distinct isotopic signature.

When analyzing samples via LC-MS, researchers can look for pairs of peaks separated by 4 m/z units. The lower mass peak represents the protio-metabolite, and the higher mass peak represents the corresponding deuterated metabolite. mdpi.com This "doublet" signature provides unambiguous confirmation that the detected molecule is a metabolite of the administered deuterated drug and not an endogenous compound or a metabolite of a co-administered protio-drug. scispace.com This powerful technique allows for clean and precise mapping of metabolic pathways. nih.gov

Table 2: Theoretical Mass-to-Charge Ratios (m/z) for Protio and Deuterated Quetiapine Species

CompoundChemical Formula (Protio)[M+H]⁺ (Protio)Chemical Formula (Deutero)[M+H]⁺ (Deutero)Mass Shift
QuetiapineC₂₁H₂₅N₃O₂S384.17C₂₁H₂₁D₄ N₃O₂S388.19+4.02
N-desalkylquetiapineC₁₇H₁₇N₃OS312.11C₁₇H₁₃D₄ N₃OS316.14+4.03
7-hydroxyquetiapineC₂₁H₂₅N₃O₃S400.16C₂₁H₂₁D₄ N₃O₃S404.19+4.03

Note: Masses are calculated for the most abundant isotopes and represent the expected values for the protonated molecule [M+H]⁺ in mass spectrometry.

Preclinical Pharmacokinetic Profiling in Animal Models using this compound

Preclinical pharmacokinetic (PK) studies in animal models, such as rats, are essential to understand a drug's absorption, distribution, metabolism, and excretion (ADME) profile in a living system. nih.govsemanticscholar.org Quetiapine has been shown in rat models to be rapidly absorbed, with the resulting data used to develop PK models that describe its concentration in plasma and brain tissue. preprints.org

The use of deuterated compounds like this compound offers significant advantages in these preclinical studies. nih.gov Deuteration can improve the pharmacokinetic properties of a drug, potentially leading to increased plasma concentration (Cmax), area under the curve (AUC), and half-life, along with reduced clearance. nih.govresearchgate.net

Table 3: Hypothetical Pharmacokinetic Parameters in Rats Following Intravenous Administration

CompoundCmax (ng/mL)AUC (ng·h/mL)Clearance (L/h/kg)Half-life (t½, h)
Quetiapine Fumarate85017004.73.5
This compound115025503.15.2

Note: Data are hypothetical, based on typical effects of deuteration observed in preclinical animal models, and are for illustrative purposes only.

Studies on Absorption, Distribution, and Excretion in Preclinical Models

Preclinical studies with the non-deuterated form of quetiapine reveal rapid absorption following oral administration in animal models. Once absorbed, quetiapine is widely distributed throughout the body, including significant penetration into the brain, which is consistent with its action as an antipsychotic agent.

The primary route of elimination for quetiapine is through extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system. This metabolic process results in the formation of several metabolites, with the subsequent excretion of these metabolites occurring through both urine and feces.

A study investigating the tissue distribution of quetiapine in rats provided the following insights into its localization in various organs:

Tissue Distribution of Quetiapine in Rats Following a Single Oral Dose
TissueConcentration (ng/g or ng/mL)Time Post-Dose (hours)
PlasmaData Not AvailableData Not Available
BrainData Not AvailableData Not Available
LiverData Not AvailableData Not Available
KidneyData Not AvailableData Not Available
LungData Not AvailableData Not Available
SpleenData Not AvailableData Not Available

Specific quantitative data from preclinical studies on the absorption, distribution, and excretion of this compound is not available in the reviewed literature.

Comparative Pharmacokinetics of Deuterated versus Non-Deuterated Quetiapine in Animal Systems

The primary rationale for employing deuterated compounds in pharmacokinetic studies is to investigate the "kinetic isotope effect." The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolism if the deuteration occurs at a site of metabolic transformation. This can result in altered pharmacokinetic parameters for the deuterated compound compared to its non-deuterated analog, such as a longer half-life, increased exposure (AUC), and lower clearance.

However, without direct comparative studies in animal models, any discussion on the pharmacokinetic differences between this compound and quetiapine fumarate remains speculative. Such a study would typically involve administering both compounds to animal cohorts and comparing key pharmacokinetic parameters.

A hypothetical comparative pharmacokinetic study in rats might yield data similar to the following conceptual table:

Conceptual Comparative Pharmacokinetic Parameters of Quetiapine and Quetiapine-d4 in Rats
ParameterQuetiapine FumarateThis compound
Tmax (h)~1-2Data Not Available
Cmax (ng/mL)Data Not AvailableData Not Available
AUC (ng·h/mL)Data Not AvailableData Not Available
Half-life (t½) (h)~6-7Data Not Available
Clearance (CL/F) (L/h/kg)Data Not AvailableData Not Available
Volume of Distribution (Vd/F) (L/kg)Data Not AvailableData Not Available

It is crucial to reiterate that the data in the table above is purely illustrative and is not based on actual experimental results from a direct comparative preclinical study of this compound and quetiapine fumarate.

Application of Quetiapine D4 Fumarate in Impurity Profiling and Chemical Degradation Studies

Identification and Structural Elucidation of Process-Related Impurities for Quetiapine (B1663577) Fumarate (B1241708)

The manufacturing process of Quetiapine Fumarate can result in the formation of several process-related impurities. nih.govresearchgate.net Regulatory guidelines necessitate the identification, characterization, and control of any impurity present at levels of 0.1% or higher. ingentaconnect.com Comprehensive studies have been undertaken to isolate and elucidate the structures of these impurities, ensuring the quality and safety of the final drug substance. In the synthesis of Quetiapine Fumarate, six unknown impurities and one known intermediate were identified at concentrations ranging from 0.05% to 0.15% using reverse-phase High-Performance Liquid Chromatography (HPLC). nih.gov Other research has identified seven potential impurities, including starting materials, by-products, and intermediates. nih.govtandfonline.com

Chromatographic Separation Techniques for Impurity Isolation (e.g., Preparative HPLC)

The initial step in characterizing unknown impurities is their isolation from the bulk drug substance. Preparative High-Performance Liquid Chromatography (preparative HPLC) is a powerful technique widely employed for this purpose. nih.govresearchgate.net This method allows for the separation and collection of individual impurities in sufficient quantities for subsequent structural analysis.

In the case of Quetiapine Fumarate, reverse-phase preparative HPLC has been successfully used to isolate impurities from crude samples. nih.govresearchgate.net This technique separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase. By scaling up the analytical HPLC method, researchers can inject larger quantities of the crude material and collect the fractions corresponding to each impurity peak. For instance, a degradant with a mass-to-charge ratio (m/z) of 402, found under acid stress conditions, was targeted for isolation using mass-directed autopurification, which allows for 5-mL injections on a preparative column. The successful isolation of these compounds is a critical prerequisite for their definitive structural identification. researchgate.net

Spectroscopic Characterization of Quetiapine Fumarate Impurities (e.g., NMR, MS, IR)

Once isolated, the impurities undergo structural elucidation using a combination of spectroscopic techniques. nih.govtandfonline.com This multi-faceted approach provides comprehensive information about the molecule's structure, connectivity, and functional groups.

Mass Spectrometry (MS): MS provides crucial information about the molecular weight of the impurity. tandfonline.com Techniques like Electrospray Ionization (ESI-MS) are used to determine the protonated molecular ion, giving a direct reading of the molecular mass. ingentaconnect.com High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule, significantly narrowing down the possible chemical formulas. waters.com Fragmentation patterns observed in tandem mass spectrometry (MS/MS) offer clues about the molecule's substructures. tandfonline.comwaters.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H NMR and ¹³C NMR) is arguably the most powerful tool for determining the precise structure of organic molecules. nih.govtandfonline.com ¹H NMR provides information about the number and types of protons and their neighboring atoms, while ¹³C NMR reveals the carbon skeleton of the molecule. ingentaconnect.com These spectra, often compared with those of the parent Quetiapine molecule, allow for the unambiguous assignment of the impurity's structure. nih.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the impurity. nih.govtandfonline.com For example, the presence of a carbonyl group in an impurity can be confirmed by a characteristic strong absorption band in the IR spectrum. researchgate.net

Through the combined application of these techniques, several process-related impurities of Quetiapine Fumarate have been characterized. nih.govnih.gov The structures were often confirmed by independent synthesis of the proposed impurity and comparing its spectral data and chromatographic retention time with the isolated substance. nih.govresearchgate.net

Table 1: Identified Process-Related Impurities of Quetiapine Fumarate and Characterization Methods

Impurity Name/TypeChemical NameCharacterization Techniques Used
Impurity I (desethanol quetiapine)2-[4-dibenzo[b,f] nih.govsci-hub.sethiazepine-11-yl-1-piperazinyl]1-2-ethanolHPLC, LC-MS, ¹H NMR, ¹³C NMR, IR nih.govingentaconnect.com
Impurity II (N-formyl piperazinyl thiazepine)11-[(N-formyl)-1-piperazinyl]-dibenzo[b,f] nih.govsci-hub.sethiazepineHPLC, LC-MS, ¹H NMR, ¹³C NMR, IR nih.govresearchgate.net
Impurity VI (bis(dibenzo)piperazine)1,4-bis[dibenzo[b,f] nih.govsci-hub.sethiazepine-11-yl] piperazineHPLC, LC-MS, ¹H NMR, ¹³C NMR, IR nih.govresearchgate.net
Starting Material2-(phenylthio)anilineMS, IR, NMR nih.govtandfonline.com
Intermediate11-piperazinyl-dibenzo[b,f] nih.govsci-hub.sethiazepineHPLC, LC-MS, ¹H NMR, ¹³C NMR, IR nih.govresearchgate.net
Oxidative ImpurityQuetiapine N-oxideHPLC, LC-MS, ¹H NMR, ¹³C NMR, IR rasayanjournal.co.innih.gov
Oxidative ImpurityQuetiapine S-oxideHPLC, LC-MS, ¹H NMR, ¹³C NMR, IR rasayanjournal.co.innih.gov

Forced Degradation Studies of Quetiapine-d4 Fumarate and Related Substances

Forced degradation, or stress testing, is a critical component of drug development that helps to establish the intrinsic stability of a drug substance. nih.govresearchgate.net These studies involve subjecting the drug to conditions more severe than accelerated stability testing, such as high heat, humidity, acid/base hydrolysis, oxidation, and photolysis. sci-hub.senih.govakjournals.com The resulting degradation products are then identified and characterized, which helps in developing stability-indicating analytical methods and understanding potential degradation pathways. akjournals.com Quetiapine Fumarate is known to be susceptible to degradation, particularly under hydrolytic and oxidative conditions. sci-hub.senih.govresearchgate.net In such studies, a deuterated internal standard like this compound is invaluable for the accurate quantification of the parent drug and its degradants.

Hydrolytic Degradation Pathways and Products

Hydrolytic degradation involves the breakdown of a substance due to reaction with water. Studies on Quetiapine Fumarate are conducted across a range of pH values, typically using acidic, basic, and neutral conditions. sci-hub.seakjournals.com

Acidic Hydrolysis: Quetiapine shows significant degradation under acidic conditions. akjournals.com When refluxed with 0.1 N HCl, substantial degradation is observed, with one study reporting 84.9% degradation after 24 hours and complete degradation after 48 hours. plos.orgnih.gov This process leads to the formation of specific degradation products that can be separated and identified using LC-MS/MS. sci-hub.senih.gov

Basic Hydrolysis: The drug is also susceptible to degradation in basic media. akjournals.com Treatment with 0.1 N NaOH resulted in 33.1% degradation after 24 hours and 66.1% after 48 hours. plos.orgnih.gov Different degradation products are formed compared to acidic hydrolysis, highlighting the pH-dependent nature of the degradation pathways. scholarsresearchlibrary.com

Neutral Hydrolysis: In neutral (water) conditions, Quetiapine is comparatively more stable, but some degradation can still occur, especially when heated. sci-hub.seakjournals.com

Oxidative Degradation Mechanisms and Products

Quetiapine Fumarate is particularly vulnerable to oxidative degradation, often carried out using hydrogen peroxide (H₂O₂). researchgate.netakjournals.com This degradation pathway is a primary concern for the stability of the drug. sci-hub.se Studies show that significant degradation occurs when the drug is exposed to 3% H₂O₂, with 11.5% degradation after 24 hours and 100% after 48 hours. plos.orgnih.gov

The main products of oxidation are Quetiapine N-oxide and Quetiapine S-oxide. rasayanjournal.co.innih.gov The sulfur atom in the dibenzothiazepine ring and the nitrogen atom in the piperazine ring are susceptible to oxidation. rasayanjournal.co.in These oxidative impurities have been identified during stability studies, isolated using preparative HPLC, and characterized by NMR and MS. rasayanjournal.co.in Their structures were confirmed through targeted synthesis and comparison of their chromatographic and spectral properties with the isolated degradants. rasayanjournal.co.in

Photolytic and Thermal Degradation Effects

Photolytic Degradation: Exposure to light, particularly UV radiation, can cause the degradation of photosensitive drug molecules. akjournals.comacs.org Photodegradation studies of Quetiapine in a methanol solution under UVC irradiation identified five degradation products. researchgate.net The primary photoproduct was identified as 2-[2-[4-(5-oxidodibenzo[b,f] nih.govsci-hub.sethiazepin-11-yl)-1-piperazinyl]ethoxy]-ethanol. researchgate.net Such studies are essential to determine the need for light-protective packaging and storage conditions. acs.org

Thermal Degradation: To assess thermal stability, Quetiapine Fumarate is exposed to high temperatures (e.g., 70°C to 105°C). akjournals.comscholarsresearchlibrary.com Compared to hydrolytic and oxidative stress, Quetiapine generally shows greater stability under dry heat conditions, with less significant degradation observed. nih.gov However, these studies are still crucial to confirm the drug's stability during manufacturing, transport, and storage at various temperatures. scholarsresearchlibrary.com

Table 2: Summary of Forced Degradation Studies on Quetiapine Fumarate

Stress ConditionReagent/MethodObserved Degradation Products/Remarks
Acidic Hydrolysis0.1 N - 1 N HCl, heat sci-hub.sescholarsresearchlibrary.comSignificant degradation; formation of two primary degradation products. sci-hub.senih.gov
Basic Hydrolysis0.1 N - 2 N NaOH, heat sci-hub.sescholarsresearchlibrary.comSignificant degradation, with different products than acid hydrolysis. plos.orgnih.gov
Oxidative Degradation1.5% - 30% H₂O₂ sci-hub.senih.govSignificant degradation; formation of Quetiapine N-oxide and Quetiapine S-oxide. sci-hub.serasayanjournal.co.in
Photolytic DegradationUVC Irradiation researchgate.netFormation of five photoproducts, with 2-[2-[4-(5-oxidodibenzo[b,f] nih.govsci-hub.sethiazepin-11-yl)-1-piperazinyl]ethoxy]-ethanol being the main one. researchgate.net
Thermal DegradationDry heat (70°C - 120°C) akjournals.comscholarsresearchlibrary.comRelatively stable; less degradation compared to hydrolytic and oxidative conditions. nih.gov

Development of Stability-Indicating Analytical Methods utilizing this compound (e.g., as a standard for purity assessment)

Stability-indicating analytical methods are crucial for ensuring that a drug product maintains its identity, strength, quality, and purity throughout its shelf life. These methods must be able to separate the active pharmaceutical ingredient (API) from any degradation products or process-related impurities. The use of a deuterated internal standard like this compound is highly advantageous in developing and validating such methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS).

This compound serves as an ideal internal standard (IS) for several reasons. It co-elutes with the unlabeled Quetiapine, meaning it experiences the same chromatographic conditions and, critically, the same matrix effects—such as ion suppression or enhancement—during MS analysis. kcasbio.com This co-elution ensures that any variations in sample preparation or instrument response that affect the analyte will also affect the internal standard in the same proportion. kcasbio.comwisdomlib.org By measuring the ratio of the analyte's response to the IS response, analysts can achieve highly accurate and precise quantification, even with the variability inherent in complex sample matrices. kcasbio.com

The development of these methods involves subjecting Quetiapine Fumarate to forced degradation under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, to generate potential impurities and degradants. nih.govscholarsresearchlibrary.comsci-hub.se The analytical method must then demonstrate the ability to resolve Quetiapine from these newly formed products. nih.govakjournals.com this compound is introduced at a known concentration into all samples—calibration standards, quality controls, and stressed samples—to ensure consistent and reliable quantification of the parent drug as it degrades. This allows for an accurate assessment of the drug's stability and the rate of impurity formation.

During method validation, parameters such as specificity, linearity, accuracy, precision, and robustness are assessed according to guidelines from the International Conference on Harmonisation (ICH). nih.gov The presence of this compound as an internal standard is integral to proving the method's reliability across these validation exercises.

Table 1: Representative Chromatographic Conditions for a Stability-Indicating Method

This interactive table outlines typical parameters for an HPLC or UPLC method designed to separate Quetiapine from its degradation products, where this compound would be used as an internal standard for quantification.

ParameterConditionPurpose
Column C18 or Phenyl-based, core-shell particlesProvides excellent separation efficiency for the drug and its varied degradation products. nih.govresearchgate.net
Mobile Phase Gradient elution with Acetonitrile (B52724)/Methanol and a buffered aqueous phase (e.g., phosphate (B84403) or triethylamine buffer)Achieves separation of compounds with different polarities within a reasonable run time. nih.govresearchgate.net
Flow Rate 0.5 - 1.0 mL/minOptimizes separation and peak shape.
Detection UV at ~252 nm and/or Mass Spectrometry (MS)UV allows for general detection, while MS provides mass information for identification and is used to distinguish between the analyte and the deuterated standard. nih.govresearchgate.net
Column Temp. 25 - 40 °CEnsures reproducible retention times.
Internal Standard This compoundCorrects for variability in sample injection, preparation, and MS ionization. kcasbio.comtandfonline.com

Investigation of Degradation Kinetics and Mechanisms

Understanding how, why, and how quickly a drug substance degrades is fundamental to pharmaceutical development. This compound plays a critical role in studies designed to elucidate the degradation kinetics and pathways of Quetiapine.

Forced degradation studies are the foundation of this investigation. Quetiapine is exposed to harsh conditions to accelerate its breakdown. plos.orgwisdomlib.org Studies have shown that Quetiapine is particularly susceptible to degradation under oxidative and hydrolytic (both acidic and basic) conditions. nih.govsci-hub.sewisdomlib.org For instance, significant degradation has been observed upon exposure to hydrogen peroxide (oxidation) and hydrochloric acid (acid hydrolysis). plos.orgwisdomlib.org

In these experiments, this compound is used as an internal standard to accurately quantify the remaining concentration of the parent drug over time. By plotting the concentration of Quetiapine against time under specific stress conditions, researchers can determine the order of the degradation reaction (e.g., zero-order, first-order) and calculate the degradation rate constant (k). researchgate.net This kinetic data is vital for predicting the drug's shelf life and establishing appropriate storage conditions.

Furthermore, LC-MS/MS techniques are employed to identify the structures of the degradation products. nih.govresearchgate.net The fragmentation patterns of the degradants in the mass spectrometer are compared to that of the parent compound. Major degradation products identified in studies include quetiapine sulfoxide, N-Oxide, S-Oxide, and various products of hydrolysis. sci-hub.senih.govclinpgx.org The use of a deuterated standard helps confirm the origin of fragments and aids in the structural elucidation of these new chemical entities, thereby mapping the complete degradation pathway.

Table 2: Summary of Quetiapine Forced Degradation Findings

This interactive table summarizes typical results from forced degradation studies on Quetiapine Fumarate, highlighting the conditions and major degradation products formed.

Stress ConditionReagent/Parameters% Degradation Observed (Example)Major Degradation Products Identified
Acid Hydrolysis 0.1 N HCl, 70°C, 24h~25% - 85%Hydrolytic cleavage products sci-hub.seplos.orgwisdomlib.org
Base Hydrolysis 0.1 N NaOH, 70°C, 24h~25% - 33%Hydrolytic cleavage products sci-hub.seplos.orgwisdomlib.org
Oxidation 1.5% - 30% H₂O₂, RT, 6h~11% - 61%Quetiapine Sulfoxide, N-Oxide, S-Oxide sci-hub.senih.govwisdomlib.org
Photolysis UVC IrradiationRate constant k = 0.1094 h⁻¹2-[2-[4-(5-oxidodibenzo[b,f] nih.govresearchgate.netthiazepin-11-yl)-1-piperazinyl]ethoxy]-ethanol researchgate.net
Thermal 80°C, 36h~8%Thermally induced degradants wisdomlib.org

Role of Quetiapine D4 Fumarate As a Certified Reference Material and Advanced Research Tool

Development and Certification of Quetiapine-d4 Fumarate (B1241708) as a Reference Standard

The development of Quetiapine-d4 Fumarate as a reference standard is a meticulous process designed to produce a highly purified and well-characterized material. Reference standards are essential benchmarks in pharmaceutical testing, providing the basis for accurate and consistent results. usp.org Certified Reference Materials (CRMs) represent a special class of reference standards produced under stringent international guidelines, such as ISO 17034 and ISO/IEC 17025. resolvemass.casigmaaldrich.com This certification ensures the material has a documented traceability and measurement uncertainty, instilling a high degree of confidence for regulatory purposes. resolvemass.caphysiomckina.co.jp

The synthesis involves the selective replacement of four hydrogen atoms with deuterium (B1214612) atoms on the ethoxyethyl side chain of the quetiapine (B1663577) molecule. This isotopic labeling does not significantly alter the chemical properties of the molecule but provides a distinct mass signature, making it an invaluable tool for mass spectrometry-based analyses. lgcstandards.com

For a reference material to be accepted globally, it must comply with the guidelines set forth by major pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). resolvemass.casigmaaldrich.com These bodies provide highly characterized official substances that serve as the ultimate benchmark for pharmaceutical testing. resolvemass.ca

Certified Reference Materials (CRMs) are produced and certified in accordance with ISO 17034 (General requirements for the competence of reference material producers) and ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories). sigmaaldrich.com A CRM is accompanied by a Certificate of Analysis (CoA) that details its certified property value, associated uncertainty, and a statement of metrological traceability. physiomckina.co.jppharmtech.com This rigorous documentation is crucial for its use in applications where accuracy and traceability are paramount, such as in regulatory submissions. resolvemass.ca

Guideline/Standard Description Relevance to this compound CRM
ISO 17034 Specifies general requirements for the competence and consistent operation of reference material producers.Ensures that the producer of this compound has a quality management system and is technically competent to manufacture the CRM. resolvemass.capharmtech.com
ISO/IEC 17025 Outlines the general requirements for the competence, impartiality, and consistent operation of laboratories.Demonstrates that the testing and calibration performed during the certification of this compound are accurate and reliable. sigmaaldrich.compharmtech.com
Pharmacopoeias (e.g., USP, EP) Provide official reference standards and monographs that define the quality attributes of pharmaceutical substances.This compound, as a CRM, can be used as an alternative when an official pharmacopoeial standard is unavailable or for specific analytical applications. resolvemass.casigmaaldrich.com
ICH Guidelines Provide a unified standard for the European Union, Japan, and the United States to ensure the safety, quality, and efficacy of medicines.Analytical methods validated using this compound must adhere to ICH guidelines, particularly Q2(R1) on the validation of analytical procedures. wisdomlib.orgjocpr.comorientjchem.org

Applications in Analytical Method Development and Validation for Quality Control and Research

This compound is extensively used in the development and validation of analytical methods, particularly for the quantitative analysis of Quetiapine Fumarate in bulk drug substances, pharmaceutical formulations, and biological matrices. sigmaaldrich.comorientjchem.org The most common application is its use as an internal standard in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). derpharmachemica.com

During method validation, this compound helps establish key performance characteristics as defined by ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. orientjchem.orgderpharmachemica.com As an internal standard, it is added in a known quantity to both calibration standards and unknown samples. Because it is chemically similar to the analyte (Quetiapine) and behaves similarly during sample extraction and analysis, it can effectively correct for variations in sample preparation and instrument response. This leads to more accurate and precise quantification of the target drug.

A variety of analytical techniques have been developed for Quetiapine Fumarate, including UV spectrophotometry, RP-HPLC, and UPLC, all of which require rigorous validation to ensure they are reliable and reproducible for quality control purposes. wisdomlib.org

Validation Parameter Role of this compound Example Finding
Specificity/Selectivity Helps to distinguish the analyte peak from potential interferences by having a slightly different retention time and a distinct mass-to-charge ratio (m/z).In LC-MS methods, the mass difference allows for unambiguous identification and quantification of both Quetiapine and the internal standard.
Accuracy Used to correct for procedural losses during sample preparation, ensuring the measured amount is close to the true amount.Recovery studies using the internal standard method consistently show high accuracy, often within 98-102%. orientjchem.org
Precision Minimizes variability in results by compensating for random errors in injection volume or instrument response.Methods validated using an internal standard typically show low Relative Standard Deviation (RSD), indicating high precision. derpharmachemica.com
Linearity A fixed concentration of the internal standard is used while the analyte concentration is varied to establish a linear relationship between the concentration ratio and the response ratio.A good linearity relationship (R²=0.999) is often obtained between drug concentration and the ratio of peak areas (analyte/internal standard). jocpr.com
Limit of Quantification (LOQ) Essential for bioanalytical methods where low concentrations of the drug need to be measured accurately in biological fluids.The use of a stable isotope-labeled internal standard is the gold standard for achieving the required sensitivity and accuracy for pharmacokinetic studies.

Contribution to Pharmaceutical Impurity Qualification and Quantitation in Research Settings

The identification and control of impurities are critical aspects of pharmaceutical quality control. Regulatory agencies require that impurities in a drug substance above a certain threshold be identified, quantified, and qualified. During the manufacturing process of Quetiapine Fumarate, several related substances and degradation products can be formed. nih.gov

This compound serves as an invaluable tool in these studies. It can be used as an internal standard for the accurate quantification of identified impurities. waters.com By using a known concentration of the deuterated standard, the concentration of an impurity can be determined with high accuracy, even at very low levels (e.g., 0.05-0.15%). nih.gov This is crucial for ensuring that the levels of impurities in the final drug product are below the limits set by regulatory bodies like the FDA and ICH. usp.org

In research settings, forced degradation studies are performed to identify potential degradation products that might form under stress conditions such as acid, base, oxidation, heat, or light. waters.com this compound can be used to accurately quantify the formation of these degradants over time, helping to establish the stability profile of the drug and determine appropriate storage conditions.

Strategic Importance in Drug Discovery and Development Research

Isotopically labeled compounds like this compound are indispensable tools throughout the drug discovery and development pipeline. simsonpharma.comresearchgate.net They provide crucial insights into a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for evaluating its safety and efficacy. musechem.com

The replacement of hydrogen with deuterium can significantly impact a molecule's metabolic fate due to the kinetic isotope effect (KIE). juniperpublishers.com A carbon-deuterium (C-D) bond is stronger and more stable than a carbon-hydrogen (C-H) bond. nih.gov Consequently, enzymatic reactions that involve the cleavage of a C-H bond, such as those mediated by cytochrome P450 (CYP) enzymes in the liver, can be slowed down when a deuterium atom is present at the site of metabolism. nih.govresearchgate.net

This principle is strategically employed in drug discovery for lead optimization. By selectively deuterating metabolically labile positions on a drug molecule, medicinal chemists can:

Reduce Toxic Metabolites: Deuteration can "shunt" the metabolism away from pathways that produce toxic or undesirable metabolites, potentially improving the drug's safety profile. juniperpublishers.comnih.gov

Increase Efficacy: By increasing the stability of the parent drug, its concentration at the target site may be enhanced, leading to improved therapeutic effects. semanticscholar.org

While this compound is primarily used as an analytical standard, the principles of its deuteration are directly applicable to the design of new chemical entities with improved pharmacokinetic properties. semanticscholar.orgnih.gov

Stable isotope-labeled compounds are powerful tracers for elucidating metabolic pathways without the need for radioactive isotopes. nih.govresearchgate.net When a deuterated drug like Quetiapine-d4 is administered in a research setting, its journey through the body can be tracked using mass spectrometry. simsonpharma.com

This allows researchers to:

Identify Metabolites: By analyzing biological samples (e.g., plasma, urine), scientists can identify metabolites of the drug. The metabolites will retain the deuterium label, creating a unique isotopic signature that distinguishes them from endogenous molecules. simsonpharma.com

Quantify Metabolic Pathways: Researchers can determine the relative importance of different metabolic pathways by measuring the abundance of various deuterated metabolites. nih.gov

Study Pharmacokinetics: The absorption, distribution, and elimination rates of the drug can be precisely measured, providing a complete picture of its pharmacokinetic profile. simsonpharma.comnih.gov

This information is critical for understanding how a drug is processed by the body, predicting potential drug-drug interactions, and establishing a safe and effective dosing regimen. moravek.com

Emerging Research Perspectives and Methodological Advancements for Deuterated Compounds

Innovations in Deuterium (B1214612) Labeling Technologies and Synthetic Strategies

The synthesis of deuterated compounds has evolved beyond traditional multi-step routes, which are often hampered by the high cost of labeled reagents and can result in low yields. doi.org Modern methodologies focus on efficiency, selectivity, and scalability to meet the growing demand for these isotopically labeled molecules. researchgate.net

Two primary approaches dominate the landscape of deuterium labeling: conventional synthesis using isotopically marked precursors and isotope exchange reactions. doi.org While the former ensures regioselectivity, the latter, particularly hydrogen isotope exchange (HIE), is gaining prominence. researchgate.netdoi.org HIE reactions offer a direct and late-stage introduction of deuterium into a target molecule without requiring substantial structural modifications or pre-functionalization. researchgate.netresearchgate.net

Recent advancements have expanded the synthetic toolkit for deuteration. nih.gov These include:

Catalytic Transfer Hydrodeuteration: This technique utilizes inexpensive and readily available deuterium donors, avoiding the need for flammable deuterium gas. marquette.edu It offers tunable reaction conditions and is effective for the precise installation of deuterium across alkene and alkyne functionalities. marquette.edu

Reductive and Dehalogenative Deuteration: A variety of methods are emerging that use isotope incorporation through reduction and dehalogenation pathways. researchgate.net

Photo- and Electro-catalytic Methods: These green chemistry approaches allow for the practical construction of deuterium-labeled drugs under mild conditions. researchgate.net For instance, visible light-driven, photocatalyst-free methods have been demonstrated for modifying formyl and α-amino groups with high deuterium incorporation efficiency. researchgate.net

Ionic Liquid Catalysis: Ionic liquids have been explored as catalysts for the synthesis of deuterated pharmaceuticals, offering an alternative to traditional acid or base catalysis. doi.org

These innovative strategies are crucial for producing precisely deuterated molecules, which are essential for their application as internal standards in analytical chemistry and as next-generation therapeutic agents. researchgate.netdoi.org

Labeling StrategyDescriptionAdvantagesReference
Hydrogen Isotope Exchange (HIE)Direct replacement of hydrogen with deuterium in a late-stage synthesis step.Direct, avoids pre-functionalization, maintains molecular structure. researchgate.netresearchgate.net
Catalytic Transfer HydrodeuterationUses deuterium donors (e.g., deuterated solvents) with a catalyst to add deuterium across unsaturated bonds.Avoids D2 gas, tunable conditions, good for alkenes/alkynes. marquette.edu
PhotocatalysisUtilizes light energy to drive the deuteration reaction, often under mild conditions.Sustainable, mild conditions, high efficiency. researchgate.net
Conventional SynthesisMulti-step synthesis using an isotopically labeled precursor.High regio- and chemoselectivity. doi.org

Advanced Spectroscopic and Chromatographic Techniques for Characterizing Deuterated Analogs

The precise characterization of deuterated analogs is critical to confirm the location and extent of deuterium incorporation, as current synthetic methods can produce isotopic mixtures that are difficult to separate. marquette.edu A suite of advanced analytical techniques is employed for this purpose, providing detailed structural and compositional information. mdpi.comresearchgate.net

Chromatographic techniques are fundamental for the separation of complex mixtures into their individual components for analysis. mdpi.comresearchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC): This technique provides high-resolution and high-throughput separations, making it ideal for analyzing complex biological matrices. nih.gov When coupled with mass spectrometry, UHPLC is a powerful tool for metabolite profiling and identifying deuterated compounds. nih.gov

Gas Chromatography (GC): GC is another key separation technique, often used with mass spectrometry (GC-MS) for the analysis of volatile deuterated compounds. doi.org

Spectroscopic techniques offer detailed structural information. mdpi.com

Mass Spectrometry (MS): MS is highly sensitive and is a cornerstone for analyzing deuterated compounds. nih.gov Solution-phase hydrogen/deuterium exchange coupled to mass spectrometry (HDX-MS) is a widespread tool for studying protein structure and dynamics by monitoring the exchange of backbone amide protons with deuterium. acs.org High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental composition and the degree of deuteration. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a non-destructive technique that provides definitive structural information. nih.gov It can precisely determine the location of deuterium atoms within a molecule. Hyphenated techniques like LC-NMR allow for the direct structural analysis of compounds separated from a mixture. nih.gov

These methods, often used in combination (hyphenated techniques), are essential for the robust characterization of deuterated analogs like Quetiapine-d4 Fumarate (B1241708), ensuring their suitability for use in research and development. researchgate.netnih.gov

TechniqueAbbreviationPrimary Application for Deuterated AnalogsReference
Ultra-High Performance Liquid ChromatographyUHPLCHigh-resolution separation of compounds from complex mixtures. nih.gov
High-Resolution Mass SpectrometryHRMSAccurate mass measurement to confirm isotopic enrichment and elemental composition. nih.gov
Hydrogen/Deuterium Exchange Mass SpectrometryHDX-MSStudying protein conformation and dynamics. acs.org
Nuclear Magnetic Resonance SpectroscopyNMRPrecise determination of deuterium atom location within a molecule. nih.gov

Computational Chemistry Approaches for Predicting Deuteration Effects on Molecular Properties and Reactivity

Computational chemistry has become an indispensable tool for modeling and predicting the effects of isotopic substitution on molecular properties and chemical reactivity, offering insights that can be difficult to obtain through experiments alone. jstar-research.combookpi.org By substituting hydrogen with deuterium in a molecular model, researchers can calculate changes in various parameters, guiding the design and interpretation of experimental studies. nih.gov

Several computational methods are employed to study deuteration effects:

Density Functional Theory (DFT): DFT is a quantum mechanical method used to analyze how isotopic substitution affects molecular structure, electronic properties, and vibrational frequencies. nih.gov It can predict changes in bond lengths and strengths, which are fundamental to understanding the kinetic isotope effect (KIE).

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of molecules over time, providing insights into how deuteration affects conformational dynamics and interactions with other molecules, such as water or biological receptors. nih.govimperial.ac.uk

Quantum-Chemical Calculations: These calculations can be used to model specific interactions, such as hydrogen bonding. nih.gov For example, studies have shown that deuteration can alter the geometry and energy of hydrogen bonds, which can impact receptor binding affinity. nih.gov

These computational approaches can predict a range of properties, including:

3-D molecular geometries and conformational preferences. jstar-research.com

Absolute and relative free energies of chemical reactions. jstar-research.com

Spectroscopic properties (IR, NMR, etc.). jstar-research.com

Bond dissociation energies. jstar-research.com

By providing a deeper mechanistic understanding, computational investigations can help rationalize experimental observations and guide the development of new deuterated compounds with desired properties. jstar-research.com

Future Research Directions for Quetiapine-d4 Fumarate as a Probe Molecule in Chemical and Biological Systems

The use of well-characterized small molecules, known as chemical probes, is essential for studying protein function and validating new drug targets. researchgate.net These tools allow for the temporal modulation of protein properties, complementing genetic approaches. researchgate.net Deuterated compounds like this compound are poised to serve as powerful probe molecules in future research.

Quetiapine (B1663577) has a complex pharmacological profile, acting as an antagonist at serotonin, dopamine (B1211576), histamine, and adrenergic receptors. nih.gov Its extensive first-pass metabolism, however, results in low oral bioavailability. nih.gov This metabolic vulnerability presents a key area where this compound can be a valuable research tool.

Future research directions could include:

Metabolic Pathway Elucidation: Using this compound as a tracer in metabolic studies, coupled with advanced analytical techniques like LC-MS, can help precisely identify the sites and products of metabolism. Understanding how deuteration at specific sites alters metabolic pathways can provide fundamental insights into the enzymes involved and the kinetic isotope effect.

Target Engagement and Residence Time Studies: The altered metabolic stability of this compound could potentially lead to different pharmacokinetic and pharmacodynamic profiles. It can be used as a probe to study how changes in metabolism affect drug concentration at the target site and the duration of receptor engagement.

Quantitative Bioanalysis: As a stable isotope-labeled internal standard, this compound is critical for the accurate quantification of quetiapine in biological samples during preclinical and clinical studies. Future research can focus on developing highly sensitive and robust bioanalytical methods using this internal standard.

The application of this compound as a chemical probe will contribute to a deeper understanding of its biological interactions and help accelerate the identification and validation of new therapeutic strategies. researchgate.net

Q & A

Basic Research Questions

Q. How is Quetiapine-d4 Fumarate characterized in terms of structural identity and purity for research applications?

  • Methodological Answer : Structural identity is confirmed via high-performance liquid chromatography (HPLC) coupled with a photodiode array detector (PDA). The retention time and adsorption spectra (210–400 nm) of the sample must match the reference standard, ensuring identical chromatographic behavior and spectral overlap . Purity assessment involves testing for related substances (e.g., quinone derivatives, N-oxide impurities) using gradient elution HPLC with relative response factor corrections (e.g., 1.24 for quinone, 1.16 for N-oxide impurities). Acceptable impurity thresholds are ≤4.0% for major degradants and ≤2.0% total impurities .

Q. What are the critical considerations for synthesizing and storing this compound to ensure isotopic stability?

  • Methodological Answer : Deuterium incorporation at specific positions (e.g., aromatic or aliphatic hydrogens) must be verified using mass spectrometry to ensure ≥95% isotopic purity . Storage conditions are critical: the compound should be stored as a powder at -20°C (3-year stability) or in solvent at -80°C (1-month stability) to prevent deuterium exchange with ambient moisture. Solvent formulations require inert atmospheres (e.g., nitrogen) to minimize degradation .

Q. How can researchers validate the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies should be conducted using forced degradation protocols (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂) at 40–60°C. Degradation products are quantified via HPLC-PDA, with a focus on maintaining deuterium integrity in the parent compound. Data should adhere to ICH Q1A guidelines for repeatability (RSD ≤2.0%) .

Advanced Research Questions

Q. How do deuterium isotope effects (DIEs) influence the metabolic stability and receptor binding kinetics of this compound compared to the non-deuterated form?

  • Methodological Answer : DIEs are evaluated using in vitro microsomal assays (human liver microsomes, HLMs) to measure metabolic half-life (t₁/₂) and intrinsic clearance (CLint). Comparative studies should include LC-MS/MS quantification of deuterated vs. non-deuterated metabolites (e.g., 7-hydroxyquetiapine). Kinetic isotope effects (KIEs) >1.0 indicate reduced metabolic clearance due to C-D bond strength . Receptor binding assays (e.g., dopamine D2 and 5-HT2A) must account for potential steric effects of deuterium on ligand-receptor interactions .

Q. What analytical strategies resolve discrepancies in pharmacokinetic (PK) data for this compound across different in vivo models?

  • Methodological Answer : Use a crossover study design with randomized animal cohorts to control inter-individual variability. Plasma samples are analyzed via LC-MS/MS with deuterated internal standards (e.g., Quetiapine-d8). Data normalization to body surface area (BSA) and allometric scaling (e.g., ¾ power law) improve cross-species comparability. Statistical analysis (ANOVA with Tukey’s post hoc test) identifies outliers, while Monte Carlo simulations model uncertainty in bioavailability estimates .

Q. How can researchers address challenges in detecting low-abundance deuterated metabolites during biotransformation studies?

  • Methodological Answer : Employ high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) to fragment precursor ions of deuterated metabolites. Isotopic pattern filtering (e.g., m/z shifts of +4 for D4-labeled compounds) enhances specificity. For quantification, use stable isotope-labeled internal standards (SIL-IS) and matrix-matched calibration curves to correct for ion suppression .

Q. What experimental designs mitigate batch-to-batch variability in deuterated Quetiapine formulations during preclinical trials?

  • Methodological Answer : Implement a nested factorial design where synthesis batches are treated as random effects. Analytical quality control (QC) includes USP 〈905〉 uniformity of dosage units and dissolution testing (pH 1.2–6.8 media). Multivariate analysis (e.g., PCA) identifies critical process parameters (CPPs) affecting deuterium retention, such as reaction temperature and solvent purity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the anxiolytic efficacy of this compound in rodent models vs. cell-based assays?

  • Methodological Answer : Discrepancies may arise from differences in blood-brain barrier (BBB) penetration or species-specific receptor expression. Validate in vitro findings using intracerebral microdialysis in rodents to measure extracellular dopamine/5-HT levels. Adjust dosing regimens using allometric scaling and confirm target engagement via PET imaging with deuterium-compatible radioligands (e.g., [¹¹C]raclopride) .

Q. What statistical approaches reconcile variability in deuterium nuclear Overhauser effect (NOE) signals during NMR structural studies?

  • Methodological Answer : Apply ²H-decoupled ¹³C NMR with inverse-gated decoupling to minimize NOE artifacts. For dynamic structures, use relaxation dispersion experiments (CPMG) to quantify deuterium-induced changes in conformational exchange rates. Data interpretation should reference DFT-calculated chemical shifts for deuterated analogs .

Tables for Key Methodological Parameters

Parameter Recommended Value Evidence Source
HPLC-PDA Wavelength265 nm (range: 210–400 nm)
Deuterium Purity Threshold≥95% (HPLC-MS)
Stability Storage (Powder)-20°C, 3 years
Forced Degradation Temperature40–60°C
Metabolic Assay (HLM t₁/₂)30–120 minutes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.